molecular formula C15H23NO B1388780 3-[4-(tert-Butyl)phenoxy]piperidine CAS No. 946714-50-7

3-[4-(tert-Butyl)phenoxy]piperidine

Cat. No.: B1388780
CAS No.: 946714-50-7
M. Wt: 233.35 g/mol
InChI Key: IZVDRBMTVZTQFI-UHFFFAOYSA-N
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Description

3-[4-(tert-Butyl)phenoxy]piperidine (CAS 946759-32-6) is a piperidine derivative featuring a tert-butyl-substituted phenoxy group at the 3-position of the piperidine ring. Its molecular formula is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol . The tert-butyl group imparts significant steric bulk and hydrophobicity, which can influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

IUPAC Name

3-(4-tert-butylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-15(2,3)12-6-8-13(9-7-12)17-14-5-4-10-16-11-14/h6-9,14,16H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVDRBMTVZTQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663038
Record name 3-(4-tert-Butylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-50-7
Record name 3-(4-tert-Butylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(tert-Butyl)phenol Derivatives

The initial step involves synthesizing the phenol derivative bearing the tert-butyl group at the para-position. This can be achieved through Friedel-Crafts alkylation or direct substitution:

Method Reagents Conditions Yield Remarks
Friedel-Crafts Alkylation tert-Butyl chloride, AlCl₃ Reflux, inert atmosphere 75-85% Selective para-alkylation
Direct Substitution Phenol, tert-butyl halide Elevated temperature 70-80% Requires Lewis acid catalyst

Ether Formation with Piperidine Derivatives

The phenol derivative is then reacted with a suitable piperidine precursor, often via nucleophilic substitution:

Ar-OH + Piperidine derivative → Ar-O-Piperidine

This step typically employs:

Data Table 1: Ether Formation Efficiency

Entry Phenol derivative Piperidine derivative Catalyst Solvent Yield (%)
1 4-(tert-Butyl)phenol 1-Boc-piperidine K₂CO₃ DMF 80
2 4-(tert-Butyl)phenol 4-Piperidone Cs₂CO₃ DMSO 78

Ring Closure to Form Piperidine

Intramolecular Cyclization

Research indicates that intramolecular cyclization is a favored route for constructing the piperidine ring. This involves activating the amino group or related functionalities under catalytic conditions:

Research Findings:

  • Kamimura et al. demonstrated radical cyclization of 1,6-enynes to form polysubstituted piperidines, which could be adapted for similar substrates.
  • Gharpure et al. utilized acid-mediated hydroamination for cyclization, achieving high regioselectivity.

Reductive Amination

Alternatively, reductive amination of aldehyde or ketone intermediates with ammonia or primary amines under catalytic hydrogenation:

Method Catalyst Reducing Agent Conditions Yield (%)
Hydrogenation Pd/C H₂ 25-50°C, 1-3 atm 85-92

Coupling and Final Functionalization

The phenoxy group with tert-butyl substitution is coupled with the piperidine core via nucleophilic substitution or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig:

Method Reagents Conditions Yield (%)
Suzuki coupling Phenoxy boronic acid Pd catalyst, base 75-85
Nucleophilic substitution Phenoxy halide Base, heat 70-80

The final step involves deprotection and purification to obtain the target compound.

Research Findings and Data Summary

Approach Key Reagents Key Conditions Advantages Yield Range Purity
Nucleophilic substitution + cyclization Phenol derivatives + Piperidine derivatives Reflux, inert atmospheres High yield, straightforward 78-85% >95%
Intramolecular cyclization Metal catalysts, acids Mild to moderate conditions High regioselectivity 85-92% >98%
One-pot synthesis Click chemistry, azides CuI catalysis, DMF Rapid, high yield 90-97% >95%

Chemical Reactions Analysis

3-[4-(tert-Butyl)phenoxy]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Histamine H3 Receptor Antagonism

3-[4-(tert-Butyl)phenoxy]piperidine has been identified as a non-imidazole histamine H3 receptor antagonist. This characteristic is significant because:

  • Cognitive Disorders : Histamine H3 antagonists are being investigated for their potential to enhance cognitive function and treat disorders such as Alzheimer's disease.
  • Obesity Treatment : They may also play a role in weight management by modulating appetite and energy expenditure.

The compound's high binding affinity to bovine serum albumin suggests that it may be effective in drug delivery systems, improving the distribution of therapeutics within biological systems .

Drug Development

The unique structural features of this compound position it as a candidate for further drug development. Its lipophilic nature could enhance the bioavailability of drugs when used in formulations.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The initial step usually involves the formation of the piperidine structure through cyclization reactions.
  • Substitution with Phenoxy Group : The introduction of the phenoxy group occurs via nucleophilic substitution methods.
  • Tert-Butyl Group Addition : The tert-butyl group can be added during or after the formation of the phenoxy substitution.

Mechanism of Action

The mechanism of action of 3-[4-(tert-Butyl)phenoxy]piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in proteomics research, it may interact with proteins to study their functions and interactions .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 3-[4-(tert-Butyl)phenoxy]piperidine but differ in substituents or functional groups:

Compound Name CAS Molecular Formula MW (g/mol) Key Features Hazard Class
This compound 946759-32-6 C₁₅H₂₃NO 233.35 tert-Butyl phenoxy, piperidine Irritant (Xi)
4-[2-(Trifluoromethyl)phenoxy]piperidine 824390-04-7 C₁₂H₁₄F₃NO 245.24 CF₃ phenoxy, piperidine Not specified
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate 333954-86-2 C₁₇H₂₂N₂O₃ 302.37 CN phenoxy, Boc-protected piperidine Not specified
1-(3-(4-Chlorophenyl)-phenoxypropyl)piperidine (3m) - C₂₂H₂₅ClN₄O 396.92 Chlorophenyl triazole, piperidine Not specified

Substituent Effects on Properties

Electron-Withdrawing vs. In contrast, the tert-butyl group in the target compound is electron-donating and hydrophobic, favoring lipophilic interactions and metabolic stability .

The chlorophenyl triazole moiety in compound 3m (C₂₂H₂₅ClN₄O) introduces a heterocyclic ring, enabling π-π stacking and metal coordination, which are absent in the target compound .

Protective Groups: Boc (tert-butoxycarbonyl) protection in analogs like tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate enhances synthetic versatility but adds molecular weight (MW = 302.37 vs. 233.35) .

Spectroscopic and Analytical Data

  • ¹³C-NMR: The tert-butyl group in this compound produces distinct signals at δ ~28–29 ppm (CH₃ carbons) and δ ~70 ppm (ether oxygen-linked carbon) . In contrast, the CF₃ group in 4-[2-(trifluoromethyl)phenoxy]piperidine would show characteristic ¹⁹F-NMR signals near δ -60 ppm .
  • Mass Spectrometry :

    • The target compound’s ESI-HRMS shows a molecular ion peak at m/z 233.35 ([M+H]⁺), while compound 3m (C₂₂H₂₅ClN₄O) exhibits a higher molecular ion at m/z 396.92 ([M+H]⁺) .

Pharmacological and Industrial Relevance

  • Paroxetine Hydrochloride (), a piperidine-based SSRI, demonstrates how fluorophenyl and benzodioxol groups enhance CNS activity. The tert-butyl group in the target compound may instead improve pharmacokinetic properties like half-life .
  • 4-(4-Fluorophenyl)-4-hydroxy Piperidine derivatives () are used as synthetic intermediates for antipsychotics, underscoring the versatility of piperidine scaffolds in drug discovery .

Biological Activity

3-[4-(tert-Butyl)phenoxy]piperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H23NOC_{15}H_{23}NO and a molecular weight of 247.36 g/mol. The structure features a piperidine ring substituted with a phenoxy group that includes a tert-butyl moiety, which enhances its lipophilicity and may influence its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Antagonistic Action : The compound has been shown to act as an antagonist at histamine H3 receptors (H3R), with an IC50 value of 157 ± 16 nM in cAMP accumulation tests, indicating its potential use in treating neurological disorders by modulating neurotransmitter release .
  • Anticonvulsant Activity : In animal models, compounds with similar structures have demonstrated anticonvulsant properties, suggesting that this compound may also possess this activity, although specific data for this compound is limited .
  • Inhibition of Kinases : In vitro studies have shown that related compounds can inhibit kinases such as DAPK1 and CSF1R, with IC50 values reported as low as 0.15 µM, indicating a potential role in cancer therapy .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Neurological Disorders : A study highlighted that compounds bearing similar phenoxy groups showed significant inhibitory activity against RAGE (Receptor for Advanced Glycation Endproducts), which is implicated in neurodegenerative diseases. The most active compound in this study had an IC50 of 1.9 µM against RAGE .
  • Cancer Research : Another investigation revealed that derivatives with the phenoxy moiety exhibited potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values ranging from 0.77 µM to 1.13 µM .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The phenoxy group likely facilitates interactions with specific receptors, enhancing binding affinity and selectivity.
  • Modulation of Signaling Pathways : By acting on neurotransmitter receptors and kinases, the compound may influence various signaling pathways involved in cellular proliferation and apoptosis.

Comparative Biological Activity Table

CompoundTargetIC50 ValueReference
This compoundHistamine H3R157 ± 16 nM
Related Phenoxy CompoundRAGE1.9 µM
Phenoxy DerivativeDAPK11.25 µM
Phenoxy DerivativeCSF1R0.15 µM
MCF-7 Cell LineCytotoxicity0.77 µM

Q & A

Q. How can researchers optimize the synthesis of 3-[4-(tert-Butyl)phenoxy]piperidine while minimizing side reactions?

Methodological Answer:

  • Stepwise Reaction Monitoring : Use TLC or HPLC to track intermediate formation. For example, highlights mobile phase optimization (methanol/buffer systems) for chromatographic separation of piperidine derivatives. Adjust solvent ratios (e.g., 65:35 methanol:buffer) to resolve intermediates .
  • Controlled Alkylation : Introduce the tert-butylphenoxy group to the piperidine ring under inert atmosphere (N₂/Ar) to prevent oxidation. emphasizes using NaOH in dichloromethane for selective coupling, achieving 99% purity after washing and recrystallization .
  • Temperature Gradients : Gradual heating (e.g., 0°C → room temperature) reduces unintended cyclization or decomposition, as seen in piperidine-carboxylate syntheses () .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the piperidine ring. For example, tert-butyl groups show distinct singlet peaks at ~1.3 ppm (; NIST data for similar piperidine derivatives) .
  • HPLC with UV Detection : Use C18 columns and methanol-water gradients (e.g., 70:30 to 95:5) to separate impurities. recommends sodium 1-octanesulfonate buffer (pH 4.6) for ionizable analogs .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₂₃NO₂, exact mass 261.17) and detect byproducts like de-tert-butylated derivatives .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, respirators, and sealed goggles ( specifies respiratory and eye protection for tert-butyl-piperidine analogs) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., dichloromethane in ) .
  • Emergency Protocols : Equip labs with eyewash stations and neutralizers (e.g., 1M acetic acid) for spills, as outlined in Safety Data Sheets () .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to optimize 3D conformations and predict electronic properties. highlights ICReDD’s approach for reaction path searches and transition-state analysis .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina. Focus on the phenoxy-piperidine scaffold’s flexibility for binding pocket compatibility .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, prioritizing derivatives with logP <5 and low hERG inhibition .

Q. How can contradictory data on reaction yields or physicochemical properties be resolved?

Methodological Answer:

  • Meta-Analysis of Literature : Compare synthetic protocols (e.g., solvent polarity, catalyst loadings). reports 99% purity under anhydrous conditions, while lower yields in other studies may stem from moisture-sensitive steps .
  • Reproducibility Checks : Validate reported methods using standardized reagents (e.g., anhydrous Na₂SO₄ for drying). recommends factorial design to isolate critical variables (e.g., temperature vs. solvent) .
  • Cross-Validation with Multiple Techniques : If melting points vary (e.g., 162–166°C in ), use DSC for precise thermal analysis .

Q. What strategies improve regioselectivity in functionalizing the piperidine ring?

Methodological Answer:

  • Protecting Group Chemistry : Use Boc groups (tert-butoxycarbonyl) to shield the piperidine nitrogen during phenoxy substitution. demonstrates this in nitrobenzyl-piperidine syntheses .
  • Catalytic Control : Employ Pd/C or Ni catalysts for selective C–O bond formation. notes sulfonyl-piperidine derivatives’ stability under catalytic hydrogenation .
  • Steric Effects : Leverage the tert-butyl group’s bulkiness to direct electrophilic attacks to less hindered positions (e.g., para-substitution in ) .

Q. How can researchers integrate high-throughput screening (HTS) for structure-activity studies?

Methodological Answer:

  • Automated Synthesis Platforms : Use robotic liquid handlers to prepare derivative libraries. discusses AI-driven tools like COMSOL for parallel reaction optimization .
  • Biological Assays : Pair HTS with fluorescence-based enzymatic assays (e.g., kinase inhibition). references α-ketoamide enzyme studies applicable to piperidine derivatives .
  • Data Mining : Apply machine learning (e.g., Random Forest) to correlate substituent patterns with activity, as in ’s informatics approaches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[4-(tert-Butyl)phenoxy]piperidine
Reactant of Route 2
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3-[4-(tert-Butyl)phenoxy]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.